1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 175871-42-8
VCID: VC0044590
InChI: InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H
SMILES: C1CNCC2=C1C=C(C=C2)N.Cl
Molecular Formula: C₉H₁₃ClN₂
Molecular Weight: 184.67

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

CAS No.: 175871-42-8

Cat. No.: VC0044590

Molecular Formula: C₉H₁₃ClN₂

Molecular Weight: 184.67

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride - 175871-42-8

Specification

CAS No. 175871-42-8
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67
IUPAC Name 1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride
Standard InChI InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H
SMILES C1CNCC2=C1C=C(C=C2)N.Cl

Introduction

Chemical Identity and Properties

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is identified by its CAS number 175871-42-8 and exhibits specific physicochemical properties that define its behavior in laboratory environments. The compound consists of a tetrahydroisoquinoline core with an amino group at the 6-position, existing as a hydrochloride salt that enhances its stability and solubility compared to its free base form .

Physical and Chemical Characteristics

The fundamental physical and chemical properties of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride are summarized in the following table:

PropertyValue
CAS Number175871-42-8
Molecular FormulaC9H13ClN2
Molecular Weight184.67 g/mol
IUPAC Name1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride
Parent Compound1,2,3,4-Tetrahydroisoquinolin-6-amine (CID 15718717)
Physical AppearanceTypically a crystalline solid or powder

The compound features two nitrogen atoms: one within the tetrahydroisoquinoline ring system and another in the amino group at the 6-position. This structural arrangement contributes to its potential reactivity and chemical behavior in various applications .

Structural Characteristics

Core Structure

The fundamental structure of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride consists of a partially saturated isoquinoline system. Specifically, the compound contains a benzene ring fused with a partially hydrogenated pyridine ring, forming the tetrahydroisoquinoline backbone. The amino group substituent at the 6-position of this core structure distinguishes it from other tetrahydroisoquinoline derivatives .

Structural Relationship to Other Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold represents a privileged structure in medicinal chemistry. Related compounds include 1,2,3,4-Tetrahydroisoquinoline (TIQ), 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), and various substituted derivatives that have been extensively studied for their biological activities . These structural relationships provide valuable context for understanding the potential properties and applications of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride within this broader chemical family .

Synthesis Approaches

Pictet-Spengler Cyclization

The Pictet-Spengler cyclization represents one of the most common approaches for constructing the tetrahydroisoquinoline scaffold. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the isoquinoline ring system .

For related compounds, researchers have reported starting with compounds such as 2-(3-methoxyphenyl)ethan-1-amine and employing formaldehyde for cyclization . The general approach involves:

  • Formation of an intermediate aminal structure

  • Acid-catalyzed ring closure to generate the tetrahydroisoquinoline core

  • Subsequent functionalization to introduce desired substituents

  • Conversion to the hydrochloride salt if required

Research Applications

Laboratory Uses

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is primarily employed as a laboratory chemical for scientific research and development. Its specific applications include serving as:

  • A building block in organic synthesis

  • An intermediate in the preparation of more complex molecules

  • A reference compound for analytical studies

  • A potential pharmacological probe

Ecological Information

Environmental Impact

Currently, no comprehensive data is available regarding the ecological impact of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, including its toxicity to aquatic organisms, persistence, degradability, bioaccumulative potential, or mobility in soil. This represents a significant knowledge gap that may warrant future research, particularly if the compound's usage increases in scientific and potential industrial applications.

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